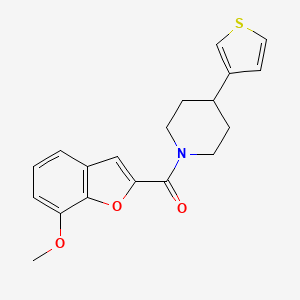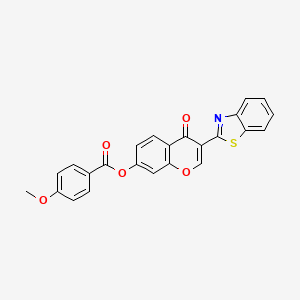![molecular formula C19H25N3OS B6503302 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea CAS No. 1428366-39-5](/img/structure/B6503302.png)
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea” is a complex organic molecule. It contains a benzyl group, a thiophene ring, a piperidine ring, and a urea group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the benzyl group might undergo oxidation, and the piperidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar urea group could increase its solubility in water .Aplicaciones Científicas De Investigación
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea has been studied extensively in the fields of medicine and biotechnology. It has been found to have a number of potential applications, including anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as being a potential inhibitor of tumor growth. In addition, this compound has been studied as an inhibitor of HIV-1 reverse transcriptase and as an inhibitor of the release of pro-inflammatory cytokines.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various biological targets . For instance, imidazole derivatives, which share a similar heterocyclic structure, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in various ways . For example, some imidazole derivatives have been found to inhibit tubulin polymerization .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Result of Action
Similar compounds have been reported to induce apoptosis via cell cycle arrest .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea in laboratory experiments is its low cost and ease of synthesis. In addition, this compound has been found to have a number of potential applications in the fields of medicine and biotechnology, making it an attractive option for researchers. However, the mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments.
Direcciones Futuras
Future research on 1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea should focus on further elucidating its mechanism of action and exploring potential therapeutic applications. In particular, further studies should be conducted to investigate the effects of this compound on inflammation, tumor growth, and HIV-1 reverse transcriptase inhibition. In addition, further research should be conducted to explore the potential of this compound as an inhibitor of other proteins involved in the regulation of inflammation. Finally, further research should be conducted to explore the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea is synthesized through a multi-step process which involves the reaction of 3-amino-4-hydroxybenzene-1-sulfonamide with 4-(thiophen-2-yl)piperidine-1-carbaldehyde in the presence of potassium carbonate. The reaction is performed in an aqueous solution of acetonitrile and the product is isolated via recrystallization.
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(21-15-16-5-2-1-3-6-16)20-10-13-22-11-8-17(9-12-22)18-7-4-14-24-18/h1-7,14,17H,8-13,15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSKGOBOSXRJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenoxy)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503230.png)



![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6503274.png)
![(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6503281.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503294.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503308.png)
![2-(4-{[4-(thiophen-3-yl)piperidin-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B6503315.png)
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6503321.png)
![methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B6503324.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503329.png)
![4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503335.png)